Bienvenue dans la boutique en ligne BenchChem!

Preproatrial natriuretic factor (104-123)

Na⁺/K⁺‑ATPase renal medulla natriuretic peptide comparison

Preproatrial natriuretic factor (104-123), also known as kaliuretic peptide or proANF(79-98), is a 20-amino acid peptide (sequence SSDRSALLKSKLRALLTAPR; molecular formula C94H171N31O28, MW 2183.55 Da) derived from the N-terminal region of the 126-amino acid atrial natriuretic factor (ANF) prohormone. The peptide circulates as a distinct endogenous hormone in human plasma and belongs to the family of natriuretic peptides that collectively regulate fluid volume, electrolyte balance, and vascular tone.

Molecular Formula C94H171N31O28
Molecular Weight 2183.6 g/mol
CAS No. 112160-83-5
Cat. No. B039508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePreproatrial natriuretic factor (104-123)
CAS112160-83-5
Synonymsprepro-ANF (104-123)
preproatrial natriuretic factor (104-123)
Molecular FormulaC94H171N31O28
Molecular Weight2183.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N
InChIInChI=1S/C94H171N31O28/c1-45(2)35-60(116-73(134)51(12)108-85(146)66(42-127)122-78(139)58(26-20-32-105-93(100)101)112-83(144)65(40-70(131)132)120-87(148)67(43-128)121-74(135)54(97)41-126)81(142)118-63(38-48(7)8)80(141)110-56(24-16-18-30-96)77(138)123-68(44-129)86(147)113-55(23-15-17-29-95)76(137)117-62(37-47(5)6)79(140)111-57(25-19-31-104-92(98)99)75(136)107-50(11)72(133)115-61(36-46(3)4)82(143)119-64(39-49(9)10)84(145)124-71(53(14)130)89(150)109-52(13)90(151)125-34-22-28-69(125)88(149)114-59(91(152)153)27-21-33-106-94(102)103/h45-69,71,126-130H,15-44,95-97H2,1-14H3,(H,107,136)(H,108,146)(H,109,150)(H,110,141)(H,111,140)(H,112,144)(H,113,147)(H,114,149)(H,115,133)(H,116,134)(H,117,137)(H,118,142)(H,119,143)(H,120,148)(H,121,135)(H,122,139)(H,123,138)(H,124,145)(H,131,132)(H,152,153)(H4,98,99,104)(H4,100,101,105)(H4,102,103,106)/t50-,51-,52-,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,71-/m0/s1
InChIKeyPBZROVYZANOHJC-IGEHTQFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Preproatrial Natriuretic Factor (104-123) (Human) – Kaliuretic Peptide: A Specialized Prohormone Fragment for Selective Potassium Excretion Research


Preproatrial natriuretic factor (104-123), also known as kaliuretic peptide or proANF(79-98), is a 20-amino acid peptide (sequence SSDRSALLKSKLRALLTAPR; molecular formula C94H171N31O28, MW 2183.55 Da) derived from the N-terminal region of the 126-amino acid atrial natriuretic factor (ANF) prohormone [1]. The peptide circulates as a distinct endogenous hormone in human plasma and belongs to the family of natriuretic peptides that collectively regulate fluid volume, electrolyte balance, and vascular tone [2].

Why Substituting Kaliuretic Peptide with Other Atrial Natriuretic Fragments Invalidates Experimental Results


Although multiple bioactive peptides originate from the same ANF prohormone—long-acting natriuretic peptide (LANP, proANF 1‑30), vessel dilator (proANF 31‑67), and ANF (proANF 99‑126)—each elicits a distinct organ‑level pharmacodynamic signature due to differential receptor coupling, second‑messenger activation, and metabolic processing [1]. Kaliuretic peptide (proANF 79‑98) is the only family member that combines potent Na⁺/K⁺‑ATPase inhibition with selective potassium excretion while lacking significant natriuretic activity [2]. Generic substitution with ANF or other proANF fragments would therefore eliminate the kaliuretic‑specific pharmacological endpoint and confound mechanistic studies [1].

Quantitative Differentiation of Preproatrial Natriuretic Factor (104-123) Against Its Closest Prohormone Analogs


Kaliuretic Peptide Is the Most Potent Inhibitor of Renal Na⁺/K⁺‑ATPase Among Atrial Natriuretic Peptides

In a direct head‑to‑head study using bovine renal membranes, kaliuretic peptide (proANF 79‑98) inhibited Na⁺/K⁺‑ATPase activity by 39.5% in medulla and 37.5% in cortex at 10⁻¹¹ M. By comparison, long‑acting natriuretic peptide (proANF 1‑30) produced 27.8% and 27.5% inhibition, vessel dilator (proANF 31‑67) 19.2% and 20%, and ANF (proANF 99‑126) only 4% and 0%, respectively. The reference inhibitor ouabain (0.5 mM) caused 45% (medulla) and 38% (cortex) inhibition [1].

Na⁺/K⁺‑ATPase renal medulla natriuretic peptide comparison

Kaliuretic Peptide Uniquely Elicits Selective Kaliuresis Without Natriuresis—A Profile Not Shared by Other ProANF Fragments

In anesthetized Munich‑Wistar rats, proANF(79‑98) increased sodium excretion by only 167% (fractional excretion not significant), whereas ANF increased sodium excretion by 1405%. Crucially, proANF(79‑98) was the only N‑terminal peptide that significantly increased fractional potassium excretion (P < 0.05) [1]. In healthy humans, proANF 79‑98 increased potassium excretion 3‑ to 4‑fold, with sodium excretion showing a non‑significant 0‑ to 2‑fold change; ANF increased potassium 2‑fold and sodium 3‑ to 11‑fold [2].

kaliuresis natriuresis electrolyte excretion proANF fragments

Kaliuretic Peptide Suppresses Aldosterone Secretion More Deeply and with Significantly Longer Duration than ANF

In a clinical study of 30 healthy volunteers receiving 100 ng/kg/min i.v. for 60 min, kaliuretic peptide decreased plasma aldosterone concentration by the greatest magnitude (6‑fold reduction). Plasma aldosterone remained significantly suppressed (P < 0.001) three hours after infusion cessation. By comparison, ANF infusion reduced aldosterone transiently; plasma levels returned to pre‑infusion values within 30 min of stopping ANF [1].

aldosterone endocrine suppression natriuretic peptides

Sustained Diuretic Response to Kaliuretic Peptide Contrasts with Rapidly Reversible ANF-Induced Diuresis

In the same human cohort, kaliuretic peptide (proANF 79‑98) increased urine flow 4‑ to 12‑fold, and the elevated flow persisted significantly (P < 0.01) for 2‑3 h after infusion was stopped. ANF increased urine flow 4‑ to 11‑fold during infusion, but by 2 h post‑infusion a significant diuresis remained in only 1 of 6 subjects [1].

diuresis urine flow natriuretic peptide sustained action

Procurement‑Focused Application Scenarios for Preproatrial Natriuretic Factor (104-123) Based on Quantitative Differentiation Evidence


Mechanistic Studies of Potassium‑Selective Excretion Pathways

Use kaliuretic peptide as the only available tool that enhances potassium excretion 3‑ to 4‑fold without concurrent natriuresis (sodium excretion change 0‑ to 2‑fold, NS) [1]. This selectivity, confirmed in both rodent and human models, is essential for isolating renal potassium handling mechanisms from sodium‑coupled transport processes.

Pharmacological Screening for Na⁺/K⁺‑ATPase Modulators

Employ kaliuretic peptide as a positive control because it achieves 39.5% inhibition of renal medullary Na⁺/K⁺‑ATPase at 10⁻¹¹ M, the highest potency among all atrial natriuretic peptides [2]. Its inhibition is prostaglandin‑dependent, providing a mechanistic reference for screening prostaglandin‑sensitive compounds.

Sustained Endocrine Suppression Models Targeting Aldosterone

For protocols requiring prolonged suppression of aldosterone secretion, kaliuretic peptide offers a 6‑fold decrease lasting >3 h post‑infusion, whereas ANF suppression resolves within 30 min [3]. This extended window is critical for studying aldosterone‑mediated gene transcription or chronic regulatory feedback loops.

Development of Extended‑Duration Diuretic Agents

Kaliuretic peptide serves as a template for designing diuretic peptides with sustained action; its ability to maintain significantly elevated urine flow for 2‑3 h after infusion contrasts with ANF's rapidly reversible effect [1]. This property is directly relevant to drug‑discovery programs targeting volume overload conditions with longer‑lasting diuresis.

Quote Request

Request a Quote for Preproatrial natriuretic factor (104-123)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.